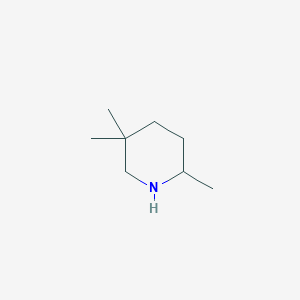

2,5,5-Trimethylpiperidine

Description

Properties

CAS No. |

73604-53-2 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2,5,5-trimethylpiperidine |

InChI |

InChI=1S/C8H17N/c1-7-4-5-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3 |

InChI Key |

KYWACIHIISYYSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include elevated temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with different functional groups.

Scientific Research Applications

2,5,5-Trimethylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,5-trimethylpiperidine involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,5,5-Trimethylpiperidine with structurally related piperidine and pyridine derivatives:

Physicochemical Properties

Vapor Pressure :

For 2,4,6-Trimethylpiperidine , vapor pressure (Pvap) increases with temperature, as shown below:Temperature (K) Vapor Pressure (kPa) 356.00 11.58 376.96 23.85 397.92 44.95 418.89 78.71 439.85 129.61 460.81 202.65 These data suggest that 2,4,6-Trimethylpiperidine exhibits higher volatility compared to bulkier derivatives like 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, which has a lower vapor pressure due to hydrogen bonding and a larger molecular weight .

- Steric Effects: The methyl group positions in this compound likely reduce ring flexibility compared to 2,4,6-Trimethylpiperidine. In the latter, symmetric substitution (2,4,6-positions) may enhance thermal stability and solubility in nonpolar solvents, whereas asymmetric substitution (e.g., 2,5,5-) could influence enantioselectivity in catalysis .

Q & A

Q. What are the established synthetic routes for 2,5,5-Trimethylpiperidine, and how can intermediates be characterized?

- Methodological Answer : A common synthesis involves multi-step reactions starting from precursors like (R)-2,5-dimethyl-2-(4-methylbenzenesulfonamido)hex-4-enoic acid. Key steps include acid-catalyzed cyclization (e.g., trifluoromethanesulfonic acid in chloroform at 0°C) and subsequent methylation using iodomethane in the presence of potassium carbonate . Intermediates are characterized via , with methyl group signals appearing at δ 1.2–1.4 ppm for equatorial substituents and δ 0.9–1.1 ppm for axial positions. Yield optimization requires strict temperature control (<5°C) during methylation to minimize byproducts like over-alkylated derivatives .

Q. How do researchers ensure purity and structural fidelity of this compound in synthetic workflows?

- Methodological Answer : Post-synthesis purification employs silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). Analytical techniques include gas chromatography-mass spectrometry (GC-MS) for volatile impurities and to confirm stereochemical integrity. For hygroscopic intermediates, anhydrous sodium sulfate is used during extraction to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in stereoselective syntheses of this compound derivatives?

- Methodological Answer : Discrepancies in yields often arise from steric effects during cyclization. For example, axial methyl groups at the 5-position hinder nucleophilic attack due to 1,3-diaxial interactions, reducing reaction rates. Computational modeling (DFT studies) can predict transition-state energies, while kinetic isotope effects (KIEs) using deuterated substrates reveal rate-determining steps. Contrasting data between cis- and trans-isomers (e.g., 10–15% yield differences) highlight the role of torsional strain in ring closure .

Q. How do electronic and steric effects of methyl substituents influence the ionization potential (IP) of this compound?

- Methodological Answer : Photoelectron spectroscopy (PES) studies demonstrate that equatorial methyl groups lower IP by 0.3–0.5 eV due to increased electron density at the nitrogen lone pair. In contrast, axial methyl groups induce hyperconjugative stabilization, reducing IP by only 0.1–0.2 eV. For example:

| Substituent Position | IP (eV) |

|---|---|

| 2,5,5-Trimethyl (equatorial) | 8.2 |

| 2,5,5-Trimethyl (axial) | 8.5 |

| Unsubstituted Piperidine | 8.9 |

These trends inform catalytic applications where electron-rich amines enhance substrate activation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in shifts (e.g., ±0.1 ppm variations for methyl groups) may stem from solvent polarity or trace metal impurities. Standardization involves:

- Using deuterated solvents (CDCl, DO) with internal references (TMS).

- Paramagnetic relaxation agents (e.g., Cr(acac)) to sharpen split signals in crowded spectra.

- Cross-validation with 2D-NMR (COSY, HSQC) to assign overlapping peaks in diastereomeric mixtures .

Methodological Tables

Table 1 : Key Reaction Parameters for this compound Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | 0°C, CFSOH in CHCl | 65–70 |

| Methylation | KCO, DMF, 24 h | 80–85 |

| Purification | Silica gel (EtOAc/Hexane 1:4) | >95 purity |

Table 2 : Ionization Potentials of Piperidine Derivatives

| Compound | IP (eV) | Relative to Unsubstituted Piperidine |

|---|---|---|

| 2,5,5-Trimethyl (equatorial) | 8.2 | -0.7 |

| 2,5,5-Trimethyl (axial) | 8.5 | -0.4 |

| 1,3,5-Trimethyl (cis) | 8.0 | -0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.